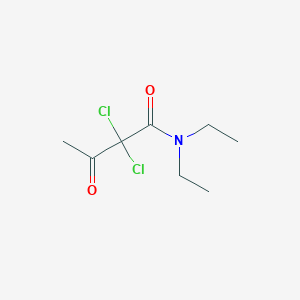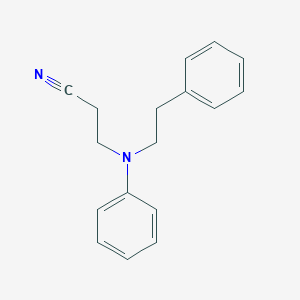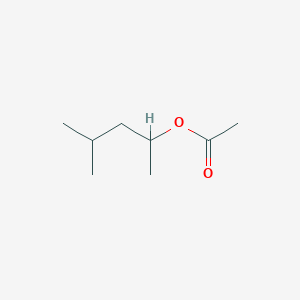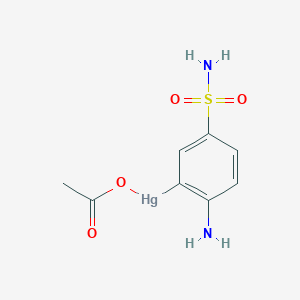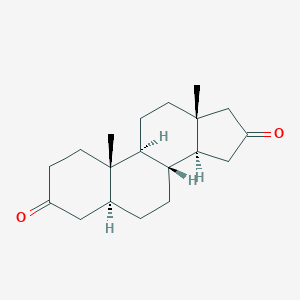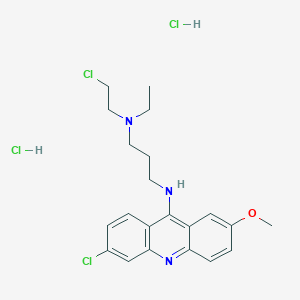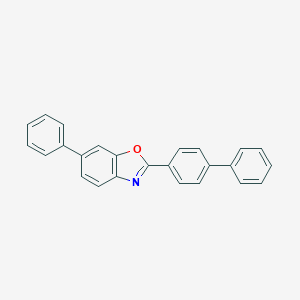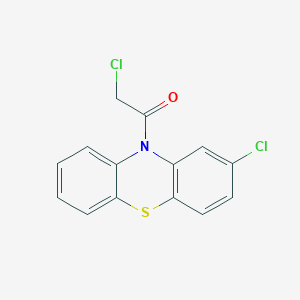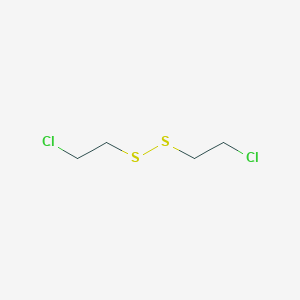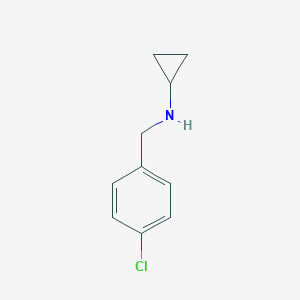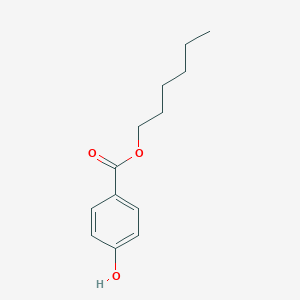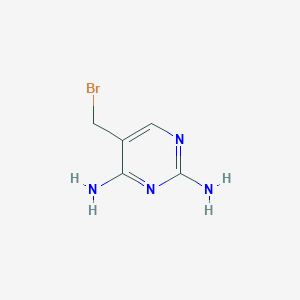
2,4-Diamino-5-(bromomethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various drugs and has several potential applications in the medical industry.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine is not well understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in DNA synthesis. This leads to the disruption of DNA replication and ultimately results in the death of the target cells.
Biochemische Und Physiologische Effekte
2,4-Diamino-5-(bromomethyl)pyrimidine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is involved in DNA synthesis. This leads to the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-Diamino-5-(bromomethyl)pyrimidine in lab experiments include its high solubility in water and other polar solvents, its ability to inhibit the activity of thymidylate synthase, and its potential applications in the synthesis of various drugs. However, the limitations of using this compound include its toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2,4-Diamino-5-(bromomethyl)pyrimidine. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of viral infections and cancer. Another direction is to explore its potential as a precursor in the synthesis of nucleoside analogs. Additionally, further research can be conducted to determine its toxicity and potential side effects.
In conclusion, 2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound that has several potential applications in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of 2,4-Diamino-5-(bromomethyl)pyrimidine involves the reaction of 2,4-diaminopyrimidine with formaldehyde and hydrobromic acid. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-(bromomethyl)pyrimidine has several potential applications in the field of scientific research. This compound is widely used in the synthesis of various drugs such as antiviral and anticancer agents. It has also been used as a precursor in the synthesis of nucleoside analogs, which are used in the treatment of viral infections.
Eigenschaften
IUPAC Name |
5-(bromomethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKVZGVVYLDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330171 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-(bromomethyl)pyrimidine | |
CAS RN |
89446-58-2 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

